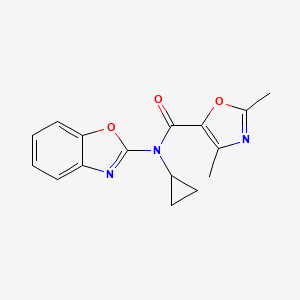
N-(1,3-benzoxazol-2-yl)-N-cyclopropyl-2,4-dimethyl-1,3-oxazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzoxazol-2-yl)-N-cyclopropyl-2,4-dimethyl-1,3-oxazole-5-carboxamide, also known as BCA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-(1,3-benzoxazol-2-yl)-N-cyclopropyl-2,4-dimethyl-1,3-oxazole-5-carboxamide is not fully understood. However, it has been suggested that N-(1,3-benzoxazol-2-yl)-N-cyclopropyl-2,4-dimethyl-1,3-oxazole-5-carboxamide may exert its biological effects through the inhibition of specific enzymes or receptors.
Biochemical and Physiological Effects
Studies have shown that N-(1,3-benzoxazol-2-yl)-N-cyclopropyl-2,4-dimethyl-1,3-oxazole-5-carboxamide exhibits anti-inflammatory and anti-cancer properties. N-(1,3-benzoxazol-2-yl)-N-cyclopropyl-2,4-dimethyl-1,3-oxazole-5-carboxamide has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, N-(1,3-benzoxazol-2-yl)-N-cyclopropyl-2,4-dimethyl-1,3-oxazole-5-carboxamide has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1,3-benzoxazol-2-yl)-N-cyclopropyl-2,4-dimethyl-1,3-oxazole-5-carboxamide in lab experiments is its high purity and stability. However, one limitation is the limited availability of N-(1,3-benzoxazol-2-yl)-N-cyclopropyl-2,4-dimethyl-1,3-oxazole-5-carboxamide, which may make it difficult to obtain in large quantities for certain experiments.
Direcciones Futuras
There are several potential future directions for the study of N-(1,3-benzoxazol-2-yl)-N-cyclopropyl-2,4-dimethyl-1,3-oxazole-5-carboxamide. One direction is the development of N-(1,3-benzoxazol-2-yl)-N-cyclopropyl-2,4-dimethyl-1,3-oxazole-5-carboxamide-based drugs for the treatment of cancer and inflammation. Another direction is the investigation of N-(1,3-benzoxazol-2-yl)-N-cyclopropyl-2,4-dimethyl-1,3-oxazole-5-carboxamide as a potential herbicide and fungicide for agricultural applications. Additionally, the use of N-(1,3-benzoxazol-2-yl)-N-cyclopropyl-2,4-dimethyl-1,3-oxazole-5-carboxamide in the development of organic electronic devices may be an area of future research.
Métodos De Síntesis
The synthesis of N-(1,3-benzoxazol-2-yl)-N-cyclopropyl-2,4-dimethyl-1,3-oxazole-5-carboxamide involves the reaction of 2-amino-5-methylbenzoxazole with cyclopropylmethyl ketone, followed by the reaction of the resulting intermediate with 2,4-dimethyl-3-oxopentanoic acid. The final product is obtained after purification through recrystallization.
Aplicaciones Científicas De Investigación
N-(1,3-benzoxazol-2-yl)-N-cyclopropyl-2,4-dimethyl-1,3-oxazole-5-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, agricultural chemistry, and materials science. In medicinal chemistry, N-(1,3-benzoxazol-2-yl)-N-cyclopropyl-2,4-dimethyl-1,3-oxazole-5-carboxamide has been investigated as a potential drug candidate for the treatment of cancer and inflammation. In agricultural chemistry, N-(1,3-benzoxazol-2-yl)-N-cyclopropyl-2,4-dimethyl-1,3-oxazole-5-carboxamide has been studied as a potential herbicide and fungicide. In materials science, N-(1,3-benzoxazol-2-yl)-N-cyclopropyl-2,4-dimethyl-1,3-oxazole-5-carboxamide has been investigated for its potential use in the development of organic electronic devices.
Propiedades
IUPAC Name |
N-(1,3-benzoxazol-2-yl)-N-cyclopropyl-2,4-dimethyl-1,3-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-9-14(21-10(2)17-9)15(20)19(11-7-8-11)16-18-12-5-3-4-6-13(12)22-16/h3-6,11H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNHMVAOLLIJWPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C)C(=O)N(C2CC2)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzoxazol-2-yl)-N-cyclopropyl-2,4-dimethyl-1,3-oxazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

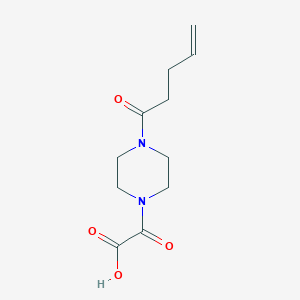
![2-[[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]amino]ethanol](/img/structure/B7438095.png)
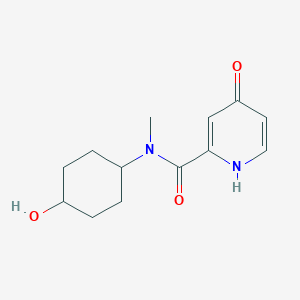
![2-Chloro-4-[[3-(2-methoxycyclopentyl)morpholin-4-yl]methyl]benzoic acid](/img/structure/B7438115.png)
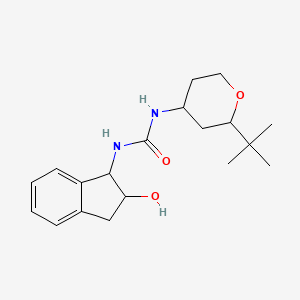
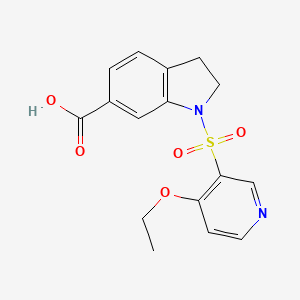
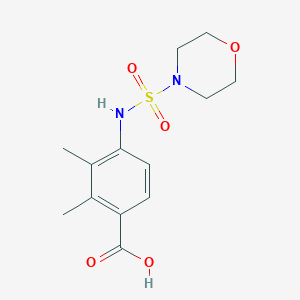
![(3S,5R)-3-hydroxy-5-methyl-N-[1-[(4-methylphenyl)methyl]pyrrolidin-3-yl]piperidine-1-carboxamide](/img/structure/B7438141.png)
![N-[(3S,4S)-3-[(2-methylpyrimidin-4-yl)amino]oxan-4-yl]pyrazine-2-carboxamide](/img/structure/B7438150.png)
![N-[(1-benzyl-2-methylpyrrolidin-2-yl)methyl]-5-methyl-1-(oxan-4-yl)pyrazole-4-carboxamide](/img/structure/B7438155.png)
![4-[4-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)phenyl]sulfonylbutanoic acid](/img/structure/B7438177.png)
![4,4,5,5-tetramethyl-2-[(1R,5S,6R)-3-oxabicyclo[3.1.0]hexan-6-yl]-1,3,2-dioxaborolane](/img/structure/B7438180.png)

![1-[4-(Thiadiazol-4-yl)benzoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7438189.png)